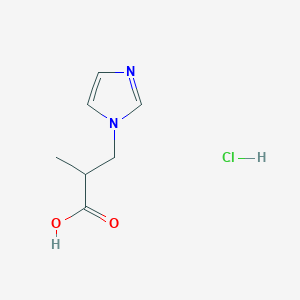

3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride

Description

3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride (CAS: 1365836-85-6) is an imidazole-derived compound characterized by a propanoic acid backbone substituted with a methyl group at the 2-position and an imidazol-1-yl group at the 3-position, forming a hydrochloride salt. The hydrochloride moiety enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications . The compound is available at 97% purity, indicating high synthetic efficiency or stability .

Properties

IUPAC Name |

3-imidazol-1-yl-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-6(7(10)11)4-9-3-2-8-5-9;/h2-3,5-6H,4H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAPFBYSZAHSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve solvent-free conditions, which are considered green chemical methods. These methods can be performed on neutral or weakly acidic alumina, allowing for efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

Substitution Reactions

The imidazole ring undergoes nucleophilic substitution, particularly at the N-1 position. Key methodologies include:

-

Alkylation : Reaction with tert-butyl chloroacetate under solvent-free conditions produces tert-butyl esters. Subsequent hydrolysis yields carboxylic acid derivatives .

-

Thioether Formation : Substitution with 3-bromopropanoic acid in aqueous NaOH generates sulfur-containing derivatives, with regioselectivity influenced by reaction pH .

Mechanistic Insight :

The electron-rich nitrogen atoms in the imidazole ring facilitate nucleophilic attacks, enabling selective functionalization. Steric effects from the methyl group at position 2 direct substitutions toward less hindered sites .

Hydrolysis Reactions

The hydrochloride salt undergoes acid- or base-catalyzed hydrolysis:

-

Ester Hydrolysis : Tert-butyl esters (e.g., from alkylation) are cleaved in aqueous HCl at 90–95°C to yield the free carboxylic acid .

-

Imidazolium Salt Hydrolysis : Treatment with NaOH converts imidazolium intermediates into aldehydes or ketones via C–N bond cleavage .

Conditions :

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Ester hydrolysis | 6M HCl | 90–95°C | >80% |

| Imidazolium hydrolysis | NaOH (2M) | 25°C | 65–75% |

Oxidation:

-

Imidazole Ring Oxidation : Treatment with NaOCl in acetic acid converts the imidazole moiety into an aldehyde group, forming 3-(2-oxoethyl)-2-methylpropanoic acid .

-

Side-Chain Oxidation : The propanoic acid chain can be oxidized to α-keto acids using KMnO₄ under acidic conditions .

Reduction:

-

Catalytic Hydrogenation : Pd/C-mediated reduction saturates the imidazole ring, yielding tetrahydropyrimidine derivatives .

Key Data :

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Imidazole oxidation | NaOCl, CH₃COOH | Aldehyde derivative | 58% |

| Catalytic hydrogenation | H₂, Pd/C | Tetrahydropyrimidine | 72% |

Condensation and Cyclization

-

Mannich Reaction : Reacts with formaldehyde and dimethylamine to form Mannich bases, which are precursors to antimicrobial agents .

-

Heterocycle Formation : Condensation with hydroxylamine hydrochloride produces oximes, intermediates for azole-based therapeutics .

Example Pathway :

Comparative Reactivity with Structural Analogs

The methyl group at position 2 enhances steric hindrance, reducing reactivity compared to non-methylated analogs:

| Compound | Reaction Rate (k, s⁻¹) | Selectivity |

|---|---|---|

| 3-(1H-Imidazol-1-yl)propanoic acid | 1.2 × 10⁻³ | Low |

| 3-(1H-Imidazol-1-yl)-2-methylpropanoic acid | 4.7 × 10⁻⁴ | High |

Scientific Research Applications

3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride is a chemical compound with an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The molecular formula of this compound is C7H10N2O2·HCl, and its molecular weight is approximately 190.63 g/mol. This compound has diverse chemical and biological properties, making it valuable in scientific fields like pharmaceuticals and materials science.

Scientific Research Applications

This compound has a variety of applications in scientific research:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology It is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

- Medicine It is investigated for potential therapeutic effects, including antimicrobial and anticancer properties.

- Industry It is utilized in developing new materials and as a catalyst in various chemical reactions.

Biological Activities

Research indicates that this compound possesses significant biological activities. It has been investigated for its potential antimicrobial and antifungal properties. Studies suggest it may have applications in medicine, particularly in developing new therapeutic agents with anti-inflammatory and antitumor effects.

The presence of the imidazole ring allows for hydrogen bonding and interaction with biological targets, making it a versatile compound for research and development. The structural similarity of this compound to amino acids suggests potential interactions with protein targets.

Chemical Reactions

3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions:

- Oxidation The imidazole ring can be oxidized to form imidazole N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

- Reduction The compound can be reduced to form corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

- Substitution The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and related imidazole derivatives:

Key Observations

Structural Modifications: The target compound features a methyl group on the propanoic acid chain, distinguishing it from the non-methylated analog 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride . Ozagrel hydrochloride incorporates a phenyl ring and trans-propenoic acid, enabling interactions with hydrophobic enzyme pockets (e.g., thromboxane synthase) . The benzoimidazole derivative () includes electron-withdrawing groups (nitro, trifluoromethyl), enhancing acidity and thermal stability (mp 279.4°C) .

Synthetic Efficiency :

- The tetrazole-containing compound () achieved a 93% yield, suggesting optimized synthetic routes for complex imidazole derivatives . The target compound’s purity (97%) indicates comparable efficiency in its synthesis .

Physicochemical Properties :

- The hydrochloride salt in the target compound and its analog (CAS 96144-21-7) improves aqueous solubility, critical for drug formulation .

- The high melting point of the benzoimidazole derivative (279.4°C) reflects strong intermolecular forces (e.g., hydrogen bonding) due to nitro and trifluoromethyl groups .

Applications: While Ozagrel is clinically used for antiplatelet activity, the target compound’s applications remain speculative but may involve enzyme modulation or as a synthetic precursor .

Biological Activity

3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride is a compound characterized by the presence of an imidazole ring, which is well-known for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-imidazol-1-yl-2-methylpropanoic acid; hydrochloride

- Molecular Formula : C7H11ClN2O2

- CAS Number : 1365836-85-6

The compound's imidazole structure contributes to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant organisms .

Anti-inflammatory and Antitumor Activities

The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. Additionally, preliminary studies suggest that it may possess antitumor activity, making it a candidate for further exploration in cancer therapeutics .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its imidazole ring allows for hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor interactions. This characteristic is particularly relevant in the context of drug design aimed at modulating biological pathways involved in disease processes .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against specific pathogens, showcasing its potential as a lead compound for further development .

Anti-inflammatory Effects in Animal Models

In vivo experiments using carrageenan-induced edema models demonstrated that this compound significantly reduced paw swelling compared to control groups. The anti-inflammatory effect was quantified with an inhibition percentage ranging from 58% to 67%, indicating robust therapeutic potential .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the recommended synthetic routes for 3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling imidazole derivatives with propanoic acid precursors. For example, nucleophilic substitution or condensation reactions under controlled pH (6–8) and temperature (60–80°C) are common . Reagents like sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) may be employed, depending on intermediate functional groups. Yield optimization requires careful monitoring of stoichiometry, solvent selection (e.g., ethanol or DMF), and reaction time . Purity is enhanced via recrystallization or column chromatography, with HPLC (≥98% purity) as a standard validation tool .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer: Key characterization methods include:

- X-ray crystallography for absolute stereochemical determination, as demonstrated in similar imidazole derivatives .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and proton environments, with DMSO-d₆ as a solvent .

- FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion validation and fragmentation pattern analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Storage: Store in sealed glass containers at 2–8°C, away from oxidizers and moisture .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry tools predict optimal reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., via ICReDD’s methods) model transition states and energy barriers to identify low-energy pathways . Machine learning models trained on reaction databases (e.g., Reaxys) can predict feasible reagents and conditions, reducing trial-and-error experimentation. For instance, AI-driven synthesis planners prioritize one-step routes using imidazole alkylation or carboxylation steps .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation: Compare NMR data with X-ray structures of analogous compounds to confirm assignments .

- Dynamic NMR: Resolve rotational isomers or tautomers by variable-temperature studies .

- 2D NMR techniques (COSY, NOESY): Map proton-proton correlations and spatial proximities to resolve overlapping signals .

Q. How do variations in reactor design impact the scalability of its synthesis?

Methodological Answer:

- Batch vs. Flow Reactors: Flow systems improve heat/mass transfer for exothermic reactions, enhancing reproducibility at scale .

- Membrane Separation: Integrate in-line purification (e.g., nanofiltration) to remove byproducts and reduce downstream processing .

- Scale-up Factors: Maintain consistent mixing efficiency (via Reynolds number calculations) and temperature control to avoid side reactions .

Q. What methods assess the compound’s stability under different storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- Kinetic Stability Analysis: Monitor hydrolysis rates at varying pH (2–10) using UV-Vis spectroscopy .

- Long-Term Stability: Conduct accelerated aging tests (ICH guidelines) to establish shelf-life and optimal storage conditions .

Q. How can bioactivity data be integrated into structure-activity relationship (SAR) models for this compound?

Methodological Answer:

- Pharmacophore Modeling: Map imidazole and carboxylic acid moieties as key interaction sites using software like Schrödinger .

- Docking Studies: Simulate binding to target proteins (e.g., enzymes) to prioritize derivatives for synthesis .

- Multivariate Analysis: Apply PCA or PLS regression to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.